4-Amino-1-phenylbutan-1-one, also known as 4-amino-1-phenyl-1-butanone, is an organic compound with the molecular formula . It features a phenyl group attached to a butanone backbone, with an amino group at the fourth carbon position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties which allow it to participate in diverse
The biological activity of 4-amino-1-phenylbutan-1-one has been explored in various studies. It has been noted for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways. The compound may interact with enzymes and proteins, influencing their activity and offering insights into enzyme mechanisms and protein interactions .
The synthesis of 4-amino-1-phenylbutan-1-one typically involves the following methods:
4-Amino-1-phenylbutan-1-one finds applications in several areas:
Research on interaction studies involving 4-amino-1-phenylbutan-1-one has highlighted its capacity to form covalent bonds with active sites on enzymes. This interaction can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies. Additionally, its interactions may provide insights into potential therapeutic pathways for drug development.
Several compounds share structural similarities with 4-amino-1-phenylbutan-1-one. Here are a few notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxy-1-phenylbutan-1-one | Contains a hydroxyl group instead of an amino group | Used in different biochemical pathways |
| N-(4-Amino-1-phenylbutylidene)hydroxylamine | Contains a hydroxylamine group | Acts as a reagent for synthesizing oximes |
| 4-Methylamino-1-phenylbutan-1-one | Methyl substitution on the amino group | May exhibit different pharmacological properties |
Uniqueness: The distinct chemical structure of 4-amino-1-phenylbutan-1-one allows it to engage in a variety of
The International Union of Pure and Applied Chemistry (IUPAC) designates 4-amino-1-phenylbutan-1-one as the systematic name for this compound. This nomenclature reflects the four-carbon butanone chain (butan-1-one) substituted with a phenyl group at the carbonyl carbon (1-position) and an amino group (-NH2) at the terminal carbon (4-position). The numbering prioritizes the ketone functional group, ensuring unambiguous identification of substituent positions.
| Property | Value | Source Citation |
|---|---|---|
| IUPAC Name | 4-amino-1-phenylbutan-1-one | |
| Molecular Formula (Base) | C10H13NO | |
| Molecular Formula (Hydrochloride Salt) | C10H14ClNO | |
| CAS Registry Number (Base) | 7347-73-1 |
This compound is documented under multiple aliases, including 4-amino-1-phenylbutanone and α-aminobutyrophenone. Its hydrochloride salt form, 4-amino-1-phenylbutan-1-one hydrochloride (CAS 7347-73-1), is frequently referenced in commercial catalogs. PubChem lists the base compound under CID 12764930, while its dimethoxy derivative (4-amino-2,2-dimethoxy-1-phenylbutan-1-one) is cataloged under CID 151196099.
The molecular formula C10H13NO defines the base structure, with a molar mass of 163.22 g/mol. Structural isomerism arises primarily from variations in amino group placement. For instance, 2-amino-1-phenylbutan-1-one (CAS 67323-52-8) represents a positional isomer where the amino group occupies the 2-position. Additionally, functional group isomerism is observed in derivatives like 4-amino-2,2-dimethoxy-1-phenylbutan-1-one, where methoxy groups introduce steric and electronic modifications.
| Compound | Substituent Positions | Molecular Formula | CAS Number |
|---|---|---|---|
| 4-amino-1-phenylbutan-1-one | 1-phenyl, 4-amino | C10H13NO | 7347-73-1 |
| 2-amino-1-phenylbutan-1-one | 1-phenyl, 2-amino | C10H13NO | 67323-52-8 |
| 4-amino-2,2-dimethoxy-1-phenylbutan-1-one | 1-phenyl, 4-amino, 2,2-dimethoxy | C12H17NO3 | 151196099 |
The Friedel-Crafts acylation reaction serves as a cornerstone for constructing the phenyl ketone framework of 4-amino-1-phenylbutan-1-one. This electrophilic aromatic substitution involves reacting benzene derivatives with acyl halides or anhydrides in the presence of Lewis acid catalysts such as aluminium chloride [5]. For instance, butyryl chloride may react with benzene under Friedel-Crafts conditions to yield 1-phenylbutan-1-one, a direct precursor. The reaction proceeds via acylium ion formation, which attacks the aromatic ring, followed by deprotonation to restore aromaticity [5]. Industrial adaptations often employ zeolite-based catalysts to improve regioselectivity and reduce waste [5].
A critical challenge lies in avoiding overacylation, as the product remains susceptible to further electrophilic attack. Steric hindrance from the butanone chain mitigates this issue, favoring monoacylation. Post-reaction purification via fractional distillation or column chromatography ensures high-purity intermediates for subsequent amination steps [5].
Reductive amination introduces the amino group to the ketone precursor, typically employing 1-phenylbutan-1-one and ammonia or alkylamines. The process involves imine formation through condensation of the ketone with an amine, followed by reduction using agents like sodium borohydride or hydrogen gas with metal catalysts [3] [6]. For 4-amino-1-phenylbutan-1-one, dimethylamine or ammonium salts serve as nitrogen sources, with the reaction optimized at neutral to weakly acidic pH [3].
Key to this pathway is controlling the imine intermediate’s stability. In-situ reduction prevents imine dissociation, favoring high yields. Recent advances utilize catalytic transfer hydrogenation with formic acid-triethylamine systems, achieving enantioselectivity up to 97% when chiral catalysts like RuCl[(R,R)-TsDPEN] are employed [4]. This method circumvents hazardous hydrogen gas, enhancing safety and scalability [4].
During multi-step syntheses, protecting the amino group prevents undesired side reactions. tert-Butoxycarbonyl (Boc) groups are widely used, introduced via reaction with di-tert-butyl dicarbonate under basic conditions. For example, Boc protection of 4-amino-1-phenylbutan-1-one’s amine enables subsequent ketone modifications without nucleophilic interference [4]. Deprotection with trifluoroacetic acid restores the free amine post-synthesis.
Alternative strategies include benzyl groups, removable via hydrogenolysis, and fluorenylmethyloxycarbonyl (Fmoc) groups, cleaved under mild basic conditions. The choice of protecting group hinges on reaction compatibility: Boc excels in acid-free environments, while Fmoc suits base-sensitive sequences [4].
Biocatalytic routes leverage α-oxoamine synthases to catalyze the condensation of amino acids with acyl-CoA thioesters, forming α-ketoamine intermediates. For 4-amino-1-phenylbutan-1-one, engineered enzymes couple L-alanine with phenylacetyl-CoA, producing the corresponding α-keto acid, which undergoes decarboxylation to yield the target compound [6]. This pathway operates under aqueous, mild conditions (pH 7–8, 25–37°C), minimizing energy input and byproduct formation [6].
Directed evolution and rational design enhance enzyme compatibility with non-natural substrates. Mutagenesis of amine dehydrogenases (AmDHs) broadens their scope to include aromatic ketones like 1-phenylbutan-1-one. For instance, substituting residues in the substrate-binding pocket of Bacillus subtilis AmDH improves affinity for bulky phenyl groups, boosting conversion rates by 40% [6]. Computational modeling guides these modifications, predicting steric and electronic interactions between enzyme and substrate [6].
| Parameter | Chemical Synthesis | Biocatalytic Synthesis |
|---|---|---|
| Typical Yield | 60–75% [4] | 35–58% [6] |
| Reaction Time | 12–48 h [4] | 72–120 h [6] |
| Temperature | -78°C to 100°C [4] | 25–37°C [6] |
| Catalyst Cost | High (metal catalysts) [4] | Moderate (enzyme reuse) [6] |
| Environmental Impact | High solvent waste | Low waste generation |
Chemical methods excel in speed and yield but require harsh conditions and generate significant waste. Biocatalysis offers sustainability and stereocontrol, albeit with longer reaction times and moderate yields. Hybrid approaches, combining enzymatic amination with chemical protection, may optimize efficiency [6].
Nuclear magnetic resonance spectroscopy serves as a fundamental tool for elucidating the molecular structure of 4-Amino-1-phenylbutan-1-one (molecular formula C₁₀H₁₃NO, molecular weight 163.22 g/mol) [1] [2]. The compound exhibits characteristic spectroscopic signatures that enable comprehensive structural determination through both one-dimensional and two-dimensional NMR techniques.
¹H Nuclear Magnetic Resonance Spectroscopy
The proton nuclear magnetic resonance spectrum of 4-Amino-1-phenylbutan-1-one reveals distinct chemical shift regions corresponding to different proton environments within the molecule. The aromatic protons of the phenyl ring system display characteristic resonances in the downfield region between 7.2-8.0 ppm, appearing as a complex multiplet pattern due to the benzene ring's symmetry and coupling interactions [3] [4]. These aromatic signals exhibit typical ortho-, meta-, and para-coupling patterns consistent with monosubstituted benzene derivatives.
The methylene protons adjacent to the carbonyl group (α-CH₂) appear as a triplet around 2.8-3.2 ppm, showing vicinal coupling with the adjacent β-methylene protons [3] [5]. The central methylene protons (β-CH₂) display a characteristic multiplet pattern in the range of 1.8-2.2 ppm, exhibiting coupling with both adjacent methylene groups. The amino-bearing methylene protons (γ-CH₂) resonate at approximately 2.7-3.0 ppm, with their chemical shift influenced by the electron-withdrawing effect of the amino group [4] [6].
The amino protons (NH₂) typically appear as a broad singlet or exchangeable resonance around 1.5-3.5 ppm, with the exact chemical shift and multiplicity dependent on solvent conditions, temperature, and concentration. In deuterated solvents, these protons may undergo rapid exchange, leading to broadening or complete disappearance of the signal [4] [7].
¹³C Nuclear Magnetic Resonance Spectroscopy
The carbon-13 nuclear magnetic resonance spectrum provides crucial information about the carbon framework of 4-Amino-1-phenylbutan-1-one. The carbonyl carbon (C=O) exhibits a characteristic downfield resonance at approximately 198-202 ppm, consistent with aromatic ketone functionality [3] [5]. This chemical shift reflects the deshielding effect of the carbonyl group and its conjugation with the aromatic system.
The aromatic carbons of the phenyl ring appear in the range of 126-138 ppm, with the quaternary carbon (C-1 of the phenyl ring) typically observed around 136-138 ppm due to its direct attachment to the carbonyl group [3] [4]. The remaining aromatic carbons (C-2, C-3, C-4, C-5, C-6) display characteristic chemical shifts between 126-132 ppm, with specific values depending on their electronic environment within the benzene ring system.
The aliphatic carbon atoms exhibit distinct chemical shifts corresponding to their molecular positions. The α-carbon (adjacent to carbonyl) resonates around 38-42 ppm, while the β-carbon appears at approximately 25-30 ppm. The γ-carbon bearing the amino group displays a chemical shift in the range of 40-45 ppm, reflecting the electron-donating effect of the amino substituent [3] [5].
Correlation Spectroscopy Analysis
Two-dimensional correlation spectroscopy experiments provide essential connectivity information for structural elucidation of 4-Amino-1-phenylbutan-1-one. The correlation spectroscopy spectrum reveals scalar coupling relationships between adjacent protons, enabling the identification of the butyl chain connectivity from the carbonyl carbon to the amino-bearing terminus [8] [9].
The correlation spectroscopy experiment demonstrates clear cross-peaks between the α-methylene protons (adjacent to carbonyl) and the β-methylene protons, confirming the -CH₂-CH₂- connectivity. Additional correlations between the β-methylene and γ-methylene protons establish the complete propyl chain structure extending from the carbonyl group. The aromatic protons show characteristic ortho-coupling patterns within the benzene ring system, providing confirmation of the phenyl substituent structure [8] [10].
Heteronuclear Single Quantum Coherence Spectroscopy
The heteronuclear single quantum coherence spectrum of 4-Amino-1-phenylbutan-1-one reveals direct ¹H-¹³C correlations through one-bond coupling interactions. This experiment provides unambiguous assignment of carbon-hydrogen pairs, confirming the molecular connectivity and enabling complete spectroscopic characterization [11] [12].
The heteronuclear single quantum coherence spectrum displays cross-peaks corresponding to each methylene carbon with its associated protons, establishing the aliphatic chain structure. The aromatic carbons show correlations with their respective protons, confirming the phenyl ring substitution pattern. The carbonyl carbon, lacking directly attached protons, appears only in the carbon dimension without corresponding cross-peaks in the heteronuclear single quantum coherence spectrum [11] [13].
Mass spectrometric analysis of 4-Amino-1-phenylbutan-1-one reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. Under electron ionization conditions, the molecular ion peak appears at m/z 163, corresponding to the molecular formula C₁₀H₁₃NO [1] [2].
The fragmentation pattern exhibits several diagnostic ion peaks reflecting the molecular structure. The base peak commonly appears at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺) formed through α-cleavage adjacent to the carbonyl group [4] [14]. This fragmentation represents the characteristic loss of the butylamine chain (C₄H₁₀N, 72 mass units) from the molecular ion.
Additional significant fragment ions include m/z 77, representing the phenyl cation (C₆H₅⁺) formed through loss of carbon monoxide from the benzoyl cation. The amino-containing fragment ions appear at lower intensities, with peaks corresponding to the butylamine chain and its derivatives. The fragmentation pattern under electrospray ionization conditions shows the protonated molecular ion [M+H]⁺ at m/z 164, providing confirmation of the molecular weight and enabling soft ionization analysis [15] [14].
While specific crystallographic data for 4-Amino-1-phenylbutan-1-one is limited in the current literature, structural analysis of related amino-phenylbutanone derivatives provides insights into the expected molecular geometry and crystal packing arrangements [16] [18].
The crystal structure of 4-Amino-1-phenylbutan-1-one is expected to exhibit molecular packing arrangements characteristic of compounds containing both aromatic and amino functional groups. The phenyl ring system provides π-π stacking interactions, while the amino group participates in hydrogen bonding networks that stabilize the crystal structure [19] [20].
The molecular conformation in the solid state likely adopts an extended chain configuration to minimize steric interactions between the phenyl ring and the amino group. The butyl chain connecting these functional groups provides conformational flexibility, allowing optimization of intermolecular interactions within the crystal lattice [20] [21].
Crystal packing analysis of similar compounds suggests that 4-Amino-1-phenylbutan-1-one molecules organize into layers stabilized by hydrogen bonding interactions involving the amino groups. The aromatic rings participate in π-π stacking interactions between adjacent layers, contributing to the overall crystal stability [18] [19] [20].
The amino group in 4-Amino-1-phenylbutan-1-one serves as both a hydrogen bond donor and acceptor, enabling the formation of extensive hydrogen bonding networks within the crystal structure. Primary amines typically form N-H···N hydrogen bonds with neighboring molecules, creating chain-like or sheet-like arrangements [20] [21].
The hydrogen bonding geometry involves the amino protons as donors and the lone pair electrons of adjacent amino groups as acceptors. The N-H···N bond lengths typically range from 2.8-3.2 Å, with bond angles approaching linearity for optimal hydrogen bonding interactions. These hydrogen bonds significantly influence the molecular packing arrangement and contribute to the mechanical properties of the crystalline material [20] [21].
The carbonyl oxygen may also participate in hydrogen bonding as an acceptor, forming N-H···O interactions with amino protons from neighboring molecules. These secondary hydrogen bonding interactions provide additional stabilization to the crystal structure and influence the overall packing arrangement [18] [21].
The combination of hydrogen bonding networks and π-π stacking interactions creates a three-dimensional supramolecular structure that defines the physical properties of crystalline 4-Amino-1-phenylbutan-1-one. The interplay between these non-covalent interactions determines the crystal habit, mechanical properties, and thermal stability of the solid-state material [20] [21] [22].
| Spectroscopic Parameter | Value/Range | Assignment |
|---|---|---|
| ¹H NMR Aromatic Protons | 7.2-8.0 ppm | Phenyl ring protons |
| ¹H NMR α-CH₂ | 2.8-3.2 ppm | Methylene adjacent to carbonyl |
| ¹H NMR β-CH₂ | 1.8-2.2 ppm | Central methylene |
| ¹H NMR γ-CH₂ | 2.7-3.0 ppm | Amino-bearing methylene |
| ¹³C NMR Carbonyl | 198-202 ppm | C=O carbon |
| ¹³C NMR Aromatic | 126-138 ppm | Phenyl ring carbons |
| MS Molecular Ion | m/z 163 | [M]⁺ |
| MS Base Peak | m/z 105 | Benzoyl cation |
| MS Fragment | m/z 77 | Phenyl cation |